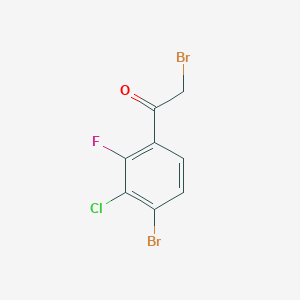

4?-Bromo-3?-chloro-2?-fluorophenacylbromide

Description

4′-Bromo-3′-chloro-2′-fluorophenacylbromide is a halogenated aromatic compound featuring bromine, chlorine, and fluorine substituents on a phenyl ring, with a phenacyl bromide functional group.

Properties

IUPAC Name |

2-bromo-1-(4-bromo-3-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOAGDJFMLZMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4?-Bromo-3?-chloro-2?-fluorophenacylbromide typically involves halogenation reactions. One common method is the bromination of 3?-chloro-2?-fluorophenacylbromide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4?-Bromo-3?-chloro-2?-fluorophenacylbromide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in anhydrous conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenacyl derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4?-Bromo-3?-chloro-2?-fluorophenacylbromide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4?-Bromo-3?-chloro-2?-fluorophenacylbromide involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-2-fluorochlorobenzene ():

This compound features bromo (4-position), fluoro (2-position), and chloro substituents. Compared to the target compound, the absence of a phenacyl bromide group reduces electrophilicity. The meta-chloro substituent in 4′-Bromo-3′-chloro-2′-fluorophenacylbromide may enhance steric hindrance, affecting nucleophilic attack at the carbonyl carbon.N-(4-Bromo-2-fluorophenyl)-3-chloropropanamide ():

The 4-bromo and 2-fluoro substituents on the phenyl ring are analogous, but the chloro group is part of a propanamide side chain. This structural difference alters solubility (amide groups enhance hydrophilicity) and reactivity, as the phenacyl bromide in the target compound is more prone to substitution reactions.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes | Reference |

|---|---|---|---|---|

| 4′-Bromo-3′-chloro-2′-fluorophenacylbromide | ~308.3 (estimated) | 4′-Br, 3′-Cl, 2′-F, COCH₂Br | High electrophilicity at carbonyl carbon | N/A |

| 4-Bromo-2-fluorochlorobenzene | ~225.4 | 4-Br, 2-F, Cl | Limited reactivity due to lack of COCH₂Br | [14] |

| 2-(4-Bromo-2,5-difluorophenyl)acetic acid | ~251.0 | 4-Br, 2,5-diF, CH₂COOH | Enhanced acidity (pKa ~3.5) | [15] |

Note: Melting points and solubility data are unavailable in the evidence but can be inferred to follow trends where increased halogenation reduces solubility in polar solvents.

Key Differentiators

- Reactivity : The phenacyl bromide group in 4′-Bromo-3′-chloro-2′-fluorophenacylbromide distinguishes it from simpler halogenated benzenes, enabling participation in nucleophilic substitutions or cross-couplings.

Biological Activity

4-Bromo-3-chloro-2-fluorophenacylbromide is a halogenated aromatic compound with significant implications in biological research and medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group, imparts distinct chemical reactivity and biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for 4-Bromo-3-chloro-2-fluorophenacylbromide is 2-bromo-1-(4-bromo-3-chloro-2-fluorophenyl)ethanone. It has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 296.38 g/mol |

| CAS Number | 1805582-66-4 |

| Chemical Formula | C8H4Br2ClF |

| Melting Point | Not specified |

The biological activity of 4-Bromo-3-chloro-2-fluorophenacylbromide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular functions, making it useful in various biological applications.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can modify the active sites of enzymes, thereby altering their catalytic efficiency. Research indicates that it may inhibit key enzymes involved in metabolic pathways, which could have therapeutic implications in diseases such as cancer and inflammation.

- Protein-Ligand Interactions : It serves as a valuable tool in studying protein-ligand interactions due to its ability to form stable complexes with target proteins. This property is crucial for drug design and development.

- Anticancer Activity : Preliminary studies suggest that 4-Bromo-3-chloro-2-fluorophenacylbromide exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves disrupting cell signaling pathways that promote cell survival.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at the University of Abertay Dundee explored the effects of 4-Bromo-3-chloro-2-fluorophenacylbromide on human leukocyte elastase (HLE). The compound demonstrated potent inhibitory effects, leading to a significant decrease in elastase activity, which is implicated in inflammatory diseases .

Case Study 2: Anticancer Effects

In vitro experiments on various cancer cell lines revealed that treatment with 4-Bromo-3-chloro-2-fluorophenacylbromide resulted in a dose-dependent reduction of cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, highlighting its potential as a lead compound for anticancer drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Bromo-3-chloro-2-fluorophenacylbromide, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Bromo-3-chloro-2-fluoropyridine | C5H3BrClF | Moderate enzyme inhibition |

| 4-Bromo-3-chloro-2-fluoroaniline | C6H4BrClFN | Antimicrobial properties |

| 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | Anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.